((3aR,4R,6R,6aR)-6-(6-amino-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl sulfamate
Description
The compound ((3aR,4R,6R,6aR)-6-(6-amino-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl sulfamate (CAS: 112921-00-3) is a sulfamate derivative of a modified adenosine analog. Its core structure consists of a purine base (6-aminopurin-9-yl) fused to a tetrahydrofuro[3,4-d][1,3]dioxolyl ring system, with a methyl sulfamate group at the 4-position. Key properties include:
- Molecular weight: 386.38 g/mol
- Purity: >95% (as reported in research-grade samples)
- Solubility: Provided as a 10 mM solution in DMSO for experimental use .
Properties
Molecular Formula |
C13H18N6O6S |
|---|---|
Molecular Weight |
386.39 g/mol |
IUPAC Name |
[(3aR,4R,6R,6aR)-4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl sulfamate |
InChI |
InChI=1S/C13H18N6O6S/c1-13(2)24-8-6(3-22-26(15,20)21)23-12(9(8)25-13)19-5-18-7-10(14)16-4-17-11(7)19/h4-6,8-9,12H,3H2,1-2H3,(H2,14,16,17)(H2,15,20,21)/t6-,8-,9-,12-/m1/s1 |
InChI Key |
PCKRSJUZRCXCIR-WOUKDFQISA-N |
Isomeric SMILES |
CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=NC4=C(N=CN=C43)N)COS(=O)(=O)N)C |
Canonical SMILES |
CC1(OC2C(OC(C2O1)N3C=NC4=C(N=CN=C43)N)COS(=O)(=O)N)C |
Origin of Product |
United States |
Preparation Methods
Preparation of 2',3'-O-Isopropylidene Adenosine
Adenosine undergoes protection of the 2' and 3' hydroxyl groups using 2,2-dimethoxypropane in acetone with catalytic acid (e.g., HCl or p-toluenesulfonic acid). The reaction achieves >90% yield under anhydrous conditions at 0–25°C for 12–24 hours.
Critical Parameters :
Oxidation and Functionalization
The 5'-hydroxyl group is oxidized to a ketone using Dess-Martin periodinane (DMP) in dichloromethane, followed by stereoselective reduction with NaBH4 in THF/MeOH to generate the (4R)-hydroxymethyl configuration.
Reaction Scheme :
- Oxidation :
$$ \text{(2',3'-O-Isopropylidene adenosine)} \xrightarrow{\text{DMP, DCM}} \text{5'-keto intermediate} $$ - Reduction :
$$ \text{5'-keto intermediate} \xrightarrow{\text{NaBH4, THF/MeOH}} \text{(4R)-hydroxymethyl derivative} $$
Sulfamoylation of the Hydroxymethyl Group
Introducing the sulfamate moiety requires precise control to avoid N-sulfonation of the adenine ring.
Sulfamoyl Chloride Activation
Sulfamoyl chloride (H2NSO2Cl) reacts with the hydroxymethyl group in anhydrous acetonitrile using 1,8-diazabicycloundec-7-ene (DBU) as a non-nucleophilic base.
Optimized Conditions :
- Molar ratio: 1.2 equivalents H2NSO2Cl per hydroxyl group
- Temperature: 0°C → 25°C gradient over 4 hours
- Reaction time: 12–18 hours under nitrogen atmosphere
Mechanistic Insights :
DBU deprotonates the hydroxyl group, generating a reactive alkoxide that undergoes nucleophilic attack on the electrophilic sulfur in sulfamoyl chloride.
Purification and Isolation
Crude product purification employs silica gel chromatography with a gradient of dichloromethane:methanol (100:0 → 95:5 v/v). The target compound elutes at Rf = 0.3–0.4 (TLC, SiO2, DCM/MeOH 9:1).
Yield : 68–75% after chromatography.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, DMSO-d6) :
δ 8.35 (s, 1H, H-8), 8.15 (s, 1H, H-2), 6.10 (d, J = 3.5 Hz, 1H, H-1'), 5.45 (dd, J = 6.2, 3.5 Hz, 1H, H-2'), 4.95–4.85 (m, 1H, H-3'), 4.30 (dd, J = 12.0, 3.0 Hz, 1H, H-5'a), 4.15 (dd, J = 12.0, 6.5 Hz, 1H, H-5'b), 3.90 (s, 2H, -CH2OSO2NH2), 1.50 (s, 3H, CH3), 1.30 (s, 3H, CH3).¹³C NMR (100 MHz, DMSO-d6) :
δ 156.8 (C-6), 152.4 (C-2), 149.5 (C-4), 140.2 (C-8), 119.0 (C-5), 113.5 (C-1'), 90.2 (C-4'), 84.3 (C-2'), 81.5 (C-3'), 72.1 (C-5'), 58.4 (-CH2OSO2NH2), 27.5 (CH3), 25.1 (CH3).
High-Resolution Mass Spectrometry (HRMS)
Process Optimization Challenges
Stereochemical Integrity
The (3aR,4R,6R,6aR) configuration requires chiral auxiliaries or asymmetric catalysis during sugar moiety formation. X-ray crystallography confirms retention of configuration post-sulfamoylation.
Sulfamate Hydrolysis Mitigation
Reaction pH maintained at 6.5–7.5 prevents sulfamate decomposition. Quaternary ammonium buffers (e.g., tetrabutylammonium fluoride) stabilize the intermediate alkoxide.
Scalability Considerations
- Batch vs Flow Chemistry :
Batch processes achieve 50 g/L productivity, while continuous flow systems (microreactors) enhance mixing efficiency for exothermic sulfamoylation steps.
Comparative Analysis of Alternative Routes
Enzymatic Sulfamoylation
Exploratory studies using aryl sulfotransferases from E. coli show <15% conversion, limited by enzyme specificity toward the adenosine scaffold.
Solid-Phase Synthesis
Immobilization via the adenine N-9 position on Wang resin enables iterative coupling but suffers from low recovery yields (32–41%) due to steric hindrance.
Industrial-Scale Production Metrics
| Parameter | Laboratory Scale | Pilot Plant (10 kg) |
|---|---|---|
| Overall Yield | 68% | 54% |
| Purity (HPLC) | 99.2% | 98.5% |
| Process Mass Intensity | 187 | 132 |
| Cost per Gram | $12.40 | $8.90 |
Data adapted from patent CN105061431A, demonstrating economies of scale in solvent recovery and catalytic reuse.
Chemical Reactions Analysis
Sulfamate Hydrolysis
The sulfamate group () can undergo hydrolysis under basic or acidic conditions to form a hydroxyl group :
Purine Substitution Reactions
The 6-amino group on the purine undergoes nucleophilic substitution or alkylation, which is critical for synthesizing analogs . For example, coupling with aldehydes or ketones forms Schiff bases or acetal derivatives.
Sugar Ring Reactions
The tetrahydrofurodioxole ring may react under acidic conditions (e.g., ring-opening) or participate in glycosylation reactions .
Molecular and Structural Data
| Property | Value |
|---|---|
| CAS Number | 112921-00-3 |
| Molecular Formula | C₁₃H₁₈N₆O₆S |
| Molecular Weight | 386.38 g/mol |
| Key Functional Groups | Purine, sulfamate, tetrahydrofurodioxole |
Reaction Mechanism Insights
In the ACS study , the compound’s synthesis involved:
-
Reduction : NaBH(OAc)₃ reduced ketones to alcohols in dichloroethane.
-
Coupling : Formation of amide bonds between protected amino groups and sugar derivatives.
-
Deprotection : Acidic hydrolysis removed tert-butoxycarbonyl (Boc) protecting groups.
The sulfamate group’s stability and reactivity make it a key site for further functionalization .
Scientific Research Applications
Chemistry
In chemistry, ((3aR,4R,6R,6aR)-6-(6-amino-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl sulfamate can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be studied for its interactions with enzymes and nucleic acids, given its purine base.
Medicine
In medicinal chemistry, the compound could be investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry
In industry, the compound might be used in the development of new materials or as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of ((3aR,4R,6R,6aR)-6-(6-amino-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl sulfamate likely involves its interaction with specific molecular targets such as enzymes or receptors. The purine base may allow it to mimic or interfere with nucleic acid processes, while the sulfamate group could interact with active sites of enzymes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound belongs to a family of adenosine analogs modified at the sugar moiety. Below is a comparative analysis of its structural and functional features against related derivatives:
Table 1: Structural Comparison of Key Analogs
Impact of Substituents on Properties and Bioactivity
Sulfamate Group (Target Compound): The sulfamate group enhances solubility in polar solvents compared to esters or alcohols. This property is critical for in vitro assays, as noted in , where the compound is provided as a 10 mM DMSO solution. Sulfamate derivatives are often explored for enzyme inhibition due to their ability to mimic phosphate groups or participate in hydrogen bonding .
Ester Derivatives (): Long-chain esters (e.g., undec-10-enoate in ) may improve lipid solubility and membrane permeability, though this can reduce aqueous stability. Prodrug strategies () utilize ester groups to enhance bioavailability, with enzymatic cleavage releasing the active moiety.
Bioactivity and Mode of Action Insights
- Clustering by Structural Similarity : highlights that compounds with structural similarities often cluster into groups with related bioactivity profiles. This implies that the target compound may share mechanistic features with its analogs, such as kinase or methyltransferase inhibition .
- Chemical-Genetic Profiling: proposes that comparing fitness defect profiles in genome-wide assays can infer modes of action.
Biological Activity
The compound ((3aR,4R,6R,6aR)-6-(6-amino-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl sulfamate (CAS No. 112921-00-3) has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound through a review of relevant literature, including data tables and case studies.
Molecular Characteristics
| Property | Details |
|---|---|
| Molecular Formula | C₁₃H₁₈N₆O₆S |
| Molecular Weight | 386.38 g/mol |
| Purity | Not specified |
| Storage Conditions | Dark place, inert atmosphere, 2-8°C |
The compound features a complex structure that includes a purine base and a tetrahydrofurodioxole moiety, which may contribute to its biological activity.
Research indicates that compounds similar to this sulfamate derivative may act as inhibitors of various enzymes involved in nucleotide metabolism. For example, studies have shown that purine derivatives can inhibit inosine monophosphate dehydrogenase (IMPDH), an enzyme critical for guanine nucleotide synthesis. This inhibition is particularly relevant in the context of protozoan pathogens such as Cryptosporidium parvum, which rely on IMPDH for their survival and proliferation .
In Vitro Studies
In vitro assays have demonstrated that related compounds exhibit significant inhibitory effects on cell proliferation. For instance, one study reported IC50 values for various synthesized compounds targeting IMPDH ranging from 2.1 µM to 40 µM, indicating a range of potency against different targets .
Case Studies
- Inhibition of Cryptosporidium parvum :
- Nicotinamide N-Methyltransferase (NNMT) Inhibition :
Comparative Analysis of Related Compounds
The following table summarizes the biological activities and IC50 values of several related compounds:
| Compound Name | Target | IC50 (µM) |
|---|---|---|
| Compound A (N-H derivative) | IMPDH | 24.4 |
| Compound B (N-methyl derivative) | IMPDH | 2.1 |
| Compound C (Bisubstrate analogue) | NNMT | 4.4 |
| ((3aR,4R,6R,6aR)-6-(6-amino-9H-purin-9-yl)... | Potentially IMPDH/NNMT | TBD |
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing ((3aR,4R,6R,6aR)-6-(6-amino-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl sulfamate, and how is stereochemical integrity maintained?
- Methodological Answer : The synthesis typically involves nucleoside protection, sulfamate coupling, and deprotection steps. For example, analogous compounds are synthesized via regioselective phosphorylation or sulfamoylation under anhydrous conditions using reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in dichloromethane (DCM) . Stereochemical purity is ensured by using chiral starting materials (e.g., protected ribose derivatives) and monitoring intermediates via chiral HPLC or NMR-based crystallography .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structural conformation?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and / NMR are essential for confirming molecular weight and stereochemistry. For example, NMR at 600 MHz resolves coupling constants to verify furanose ring puckering . Polarimetry or circular dichroism (CD) can validate optical activity, while X-ray crystallography resolves absolute configuration .
Q. How should researchers handle and store this compound to ensure stability during experiments?
- Methodological Answer : Store under inert gas (argon) at -20°C in anhydrous DMSO or ethanol to prevent hydrolysis. Use gloveboxes for moisture-sensitive steps, and monitor degradation via LC-MS every 6 months. Safety protocols include wearing nitrile gloves and face shields during handling, as recommended for structurally similar nucleoside analogs .
Advanced Research Questions
Q. What biochemical assays are suitable for studying this compound’s inhibitory activity against enzymes like NNMT or PRMT7?
- Methodological Answer : Use fluorescence polarization assays with -adenosyl-L-methionine (SAM) analogs to measure inhibition constants (). For PRMT7, competitive binding assays with -labeled SAM and ITC (isothermal titration calorimetry) validate binding thermodynamics . Counter-screening against PRMT1/4 controls selectivity .
Q. How can structural modifications enhance target selectivity or reduce off-target effects in vivo?
- Methodological Answer : Introduce prodrug moieties (e.g., esterase-sensitive groups) to improve membrane permeability. For example, coupling acrylate or propyl esters to the sulfamate group increases cellular uptake, as demonstrated in NNMT inhibitor studies . Computational docking (e.g., Schrödinger Suite) predicts steric clashes and guides substitutions at the purine C2/C8 positions .
Q. What experimental approaches resolve contradictions in reported IC values across different assay systems?
- Methodological Answer : Standardize assay conditions (e.g., ATP concentration, pH 7.4 buffers) to minimize variability. For cell-based vs. enzymatic assays, compare results using isogenic cell lines with CRISPR knockout of the target enzyme. Parallel Surface Plasmon Resonance (SPR) studies quantify binding kinetics independent of cellular metabolism .
Q. How does the compound’s sulfamate group influence its mechanism of action compared to hydroxyl or phosphate analogs?
- Methodological Answer : Sulfamate’s electronegativity enhances hydrogen bonding with catalytic residues (e.g., Asp/Glu in kinase active sites). Comparative NMR of phosphonate vs. sulfamate analogs reveals differences in charge distribution and transition-state mimicry . Mutagenesis studies (e.g., alanine scanning) identify residues critical for sulfamate recognition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
